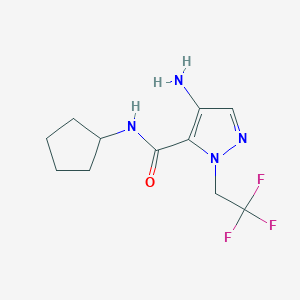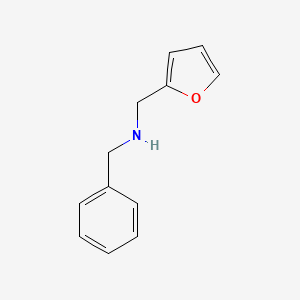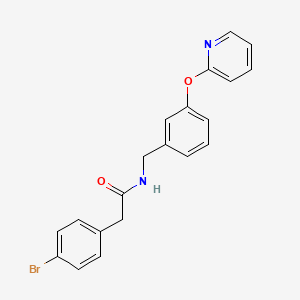
4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It belongs to the class of drugs known as gamma-secretase modulators, which are designed to selectively inhibit the production of beta-amyloid peptides, a hallmark of Alzheimer's disease.
Mecanismo De Acción
4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide selectively inhibits the production of beta-amyloid peptides by modulating the activity of gamma-secretase, an enzyme that cleaves the amyloid precursor protein (APP) to produce beta-amyloid peptides. By reducing the production of beta-amyloid peptides, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide may help to prevent the formation of amyloid plaques, which are thought to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. It has also been shown to be well-tolerated in preclinical and clinical studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is its selectivity for gamma-secretase modulation, which may reduce the risk of off-target effects. However, its efficacy in clinical trials has been limited, and further research is needed to determine its potential as a therapeutic agent for cognitive disorders.
Direcciones Futuras
Future research on 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide may focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy as a therapeutic agent. Other areas of research may include investigating its potential for the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies may explore the potential of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide in combination with other drugs for the treatment of cognitive disorders.
Métodos De Síntesis
The synthesis of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves a multi-step process that begins with the reaction of 1-cyclopentyl-3-(2,2,2-trifluoroethyl)urea with hydrazine hydrate to form the corresponding hydrazide. This is followed by the reaction of the hydrazide with 4-bromo-1H-pyrazole-5-carboxylic acid to yield the final product, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of Alzheimer's disease and schizophrenia. In animal studies, it has been shown to improve cognitive function and reduce beta-amyloid levels in the brain. 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has also been shown to improve cognitive function in healthy human volunteers.
Propiedades
IUPAC Name |
4-amino-N-cyclopentyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O/c12-11(13,14)6-18-9(8(15)5-16-18)10(19)17-7-3-1-2-4-7/h5,7H,1-4,6,15H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZXQXYWJZGZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=NN2CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-3-(methylsulfanyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole](/img/structure/B2764099.png)

![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2764104.png)
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2764107.png)




![Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2764114.png)
![(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2764115.png)
![6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2764116.png)
![N-(3,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2764117.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B2764118.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2764119.png)